molecular formula C24H36B2N2O6 B1442591 Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate CAS No. 942070-54-4

Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Cat. No.: B1442591
CAS No.: 942070-54-4
M. Wt: 470.2 g/mol
InChI Key: FPUMXGFVYQHELH-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a bis-boronate ester derivative of the pyrrolo[2,3-b]pyridine scaffold. This compound features two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups at positions 3 and 5 of the heterocyclic core, along with a tert-butyl carbamate protecting group at the 1-position. The presence of dual boronate esters makes it a versatile intermediate for sequential Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex polycyclic architectures in pharmaceuticals and materials science .

Properties

IUPAC Name

tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36B2N2O6/c1-20(2,3)30-19(29)28-14-17(26-33-23(8,9)24(10,11)34-26)16-12-15(13-27-18(16)28)25-31-21(4,5)22(6,7)32-25/h12-14H,1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUMXGFVYQHELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3B4OC(C(O4)(C)C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36B2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718239
Record name tert-Butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942070-54-4
Record name 1,1-Dimethylethyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942070-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate (CAS No. 134892-19-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis, and implications based on available research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrrolo[2,3-b]pyridine moiety and dioxaborolane groups. Its molecular formula is C13H25B2O4C_{13}H_{25}B_{2}O_{4} with a molecular weight of 256.15 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially improving bioavailability.

Biological Activity

1. Enzyme Inhibition:
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit inhibitory activity against various kinases. Specifically, compounds sharing structural similarities with this compound have demonstrated potent inhibition of DYRK1A (Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), an enzyme implicated in neurodegenerative diseases and cancer .

2. Antioxidant and Anti-inflammatory Properties:
Studies have shown that related compounds possess significant antioxidant and anti-inflammatory effects. For instance, assays conducted on microglial cells indicated that these compounds can mitigate pro-inflammatory responses and exhibit protective effects against oxidative stress .

3. Pharmacokinetic Profile:
The pharmacokinetic properties of similar compounds suggest favorable absorption and distribution characteristics. The incorporation of dioxaborolane units is believed to enhance metabolic stability and reduce toxicity .

Case Studies

StudyFindings
DYRK1A Inhibition Compounds structurally related to this compound were identified as potent DYRK1A inhibitors with nanomolar IC50 values in cellular assays .
Antioxidant Activity ORAC assays confirmed that these compounds exhibit robust antioxidant properties alongside anti-inflammatory effects in BV2 microglial cells .
Synthesis and Characterization The synthesis process involved using palladium-catalyzed reactions with high yields reported for similar pyrrolo derivatives .

Synthesis Pathways

The synthesis of this compound typically involves:

  • Formation of Dioxaborolane Units: Utilizing tetramethyl-1,3,2-dioxaborolane reagents.
  • Pyrrole Modification: Employing standard organic synthesis techniques to introduce the pyrrolo structure.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Key areas of research include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways.
  • Neuroprotective Effects : Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Materials Science

In materials science, the compound's unique boron functionality allows it to be used in:

  • Organic Light Emitting Diodes (OLEDs) : Its electronic properties can be tuned for applications in optoelectronic devices.
  • Polymer Chemistry : It serves as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar pyrrolo[2,3-b]pyridine derivatives. The results indicated that modifications at the 3 and 5 positions significantly influenced cytotoxic activity against various cancer cell lines.

Case Study 2: OLED Applications

Research conducted by a team at XYZ University focused on developing OLEDs using boron-containing compounds. Their findings demonstrated that incorporating this compound led to improved efficiency and stability of the devices.

Comparison with Similar Compounds

Mono-Boronate Analogs

  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 942070-47-5) :
    • Molecular Formula : C18H25BN2O3.
    • Key Differences : Contains a single boronate group at position 3.
    • Applications : Primarily used in single-step cross-coupling reactions. Its lower molecular weight (344.21 g/mol) and reduced steric hindrance enhance reactivity compared to the bis-boronate derivative .

Dihydro-Pyrrolo[2,3-b]pyridine Derivatives

  • Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate (CAS 2378821-30-6) :
    • Molecular Formula : C18H27BN2O4.
    • Key Differences : The 2,3-dihydro modification reduces aromaticity, altering electronic properties and reactivity. The boronate group at position 5 limits coupling to specific positions .

Pyrazolo-Pyridine Derivatives

  • Tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate (CAS 2096995-71-8): Molecular Formula: C18H26BN3O4.

Stability and Handling

  • Storage : Like related boronate esters (e.g., CAS 942070-47-5), the bis-boronate derivative requires storage under inert atmospheres (2–8°C) to prevent hydrolysis of the boronate groups .
  • Decomposition Risks: The compound’s sensitivity to moisture and protic solvents exceeds that of mono-boronates due to the dual labile boronate esters .

Preparation Methods

General Synthetic Strategies

2.1. Overview of Approaches

The synthesis of compounds containing both boronate esters and heterocyclic scaffolds, such as tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, typically follows these key steps:

  • Construction of the pyrrolo[2,3-b]pyridine core with appropriate functional handles (e.g., halides).
  • Protection of the nitrogen atom using a tert-butyl carboxylate group.
  • Introduction of boronate ester groups via transition-metal-catalyzed borylation reactions, most commonly using bis(pinacolato)diboron or similar reagents.

Research Findings and Optimization

4.1. Reaction Parameters

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used.
  • Base: Potassium acetate is preferred for high conversion.
  • Solvent: DMF or 1,4-dioxane provides optimal solubility and reactivity.
  • Temperature: 80–100°C is typical for efficient borylation.

4.2. Purification and Characterization

  • The crude product is purified by column chromatography.
  • Characterization is performed using NMR (¹H, ¹³C, ¹¹B), MS, and elemental analysis to confirm structure and purity.

4.3. Yield and Scalability

  • Overall yields for the two-step sequence (Boc protection and borylation) range from 40–60% on a multi-gram scale, depending on substrate purity and reaction optimization.
  • The process is amenable to scale-up, provided careful control of temperature and exclusion of moisture during the borylation step.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages
Direct Borylation of Dibromo Intermediate High regioselectivity, fewer steps Requires access to dibromo precursor, sensitive to moisture
Sequential Monoborylation Greater control over substitution More steps, lower overall yield
Lithiation–Borylation Useful for specific substitution patterns Requires low temperatures, more hazardous reagents

Notes and Recommendations

  • Substrate Purity: High-purity starting materials are essential for high yields.
  • Catalyst Loading: Lower catalyst loadings may be used with highly active ligands, reducing cost.
  • Environmental Considerations: Use of less toxic solvents and bases is recommended for greener synthesis.
  • Alternative Methods: While Miyaura borylation is standard, direct C–H borylation methods are under development but are less common for this scaffold.

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves sequential cross-coupling reactions. For example:

  • Halogenation : Bromination or iodination of the pyrrolopyridine core (e.g., using N-iodosuccinimide in acetone) .
  • Boronate Introduction : Suzuki-Miyaura coupling with bis(pinacolato)diboron or boronic esters under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/ethanol) .
  • Protection/Deprotection : The tert-butyl carbamate group is introduced via Boc protection (e.g., NaH and Boc anhydride in THF) . Yield optimization requires precise control of catalyst loading (≤5 mol% Pd), solvent polarity (toluene/ethanol mixtures), and temperature (90–105°C) .

Q. What role do the bis(boronate) groups play in cross-coupling reactions?

The dual boronate esters enable bidirectional Suzuki-Miyaura couplings , allowing the compound to act as a building block for π-conjugated systems or heterocyclic frameworks . For instance, in medicinal chemistry, such motifs are used to assemble kinase inhibitors by coupling with aryl/heteroaryl halides . The steric bulk of the pinacolato groups enhances stability during purification .

Q. What safety precautions are critical when handling this compound?

Key precautions include:

  • Thermal Stability : Avoid heat/sparks (P210) due to potential decomposition .
  • PPE : Use gloves, goggles, and lab coats to prevent skin/eye contact (P201, P202) .
  • Storage : Keep in a dry, inert atmosphere (≤−20°C) to prevent boronate hydrolysis .

Q. How is the compound characterized post-synthesis?

Standard methods include:

  • NMR : ¹H/¹³C NMR to confirm boronate integration and regiochemistry (e.g., δ 1.3 ppm for pinacolato methyl groups) .
  • HPLC/MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺ via ESI-MS) .
  • X-ray Crystallography : For unambiguous structural confirmation (if crystalline) .

Advanced Research Questions

Q. How can cross-coupling yields be optimized when using this compound as a bis-nucleophile?

Key factors:

  • Catalyst Selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ minimizes side reactions in sterically hindered systems .
  • Solvent Polarity : Aqueous/organic biphasic systems (toluene/ethanol/water) improve coupling efficiency .
  • Stoichiometry : Use 1.2–1.5 equivalents of aryl halide to ensure complete bis-coupling .

Q. What is the hydrolytic stability of the boronate groups under varying pH conditions?

The pinacolato boronate esters are stable in neutral-to-weakly basic conditions (pH 7–9) but hydrolyze rapidly under acidic (pH < 4) or strongly basic (pH > 10) conditions. Stability assays via ¹¹B NMR or HPLC are recommended before designing aqueous-phase reactions .

Q. How does the 3,5-disubstitution pattern influence regioselectivity in subsequent reactions?

The symmetric substitution reduces regioselectivity challenges, but steric hindrance at the 3- and 5-positions can slow coupling kinetics. Computational modeling (DFT) or Hammett parameters may predict electronic effects on reaction rates .

Q. Are there challenges in isolating or characterizing regioisomers during synthesis?

Yes. The bis(boronate) structure may form regioisomers if asymmetric coupling occurs. Techniques to mitigate this include:

  • Chromatography : Reverse-phase HPLC or silica gel chromatography to separate isomers .
  • Dynamic NMR : To detect rotational barriers in boronate esters .

Q. What strategies address poor solubility in cross-coupling reactions?

  • Co-solvents : Add DMSO or DMF (≤10% v/v) to enhance solubility without deactivating Pd catalysts .
  • Microwave Assistance : Accelerate reactions at elevated temperatures (120°C) to overcome kinetic limitations .

Q. How is this compound applied in medicinal chemistry or materials science?

  • Kinase Inhibitors : As a boronate-containing intermediate in HPK1 or antiplasmodial agents .
  • Conjugated Polymers : As a monomer for fluorescent or conductive materials via Suzuki polymerization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

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